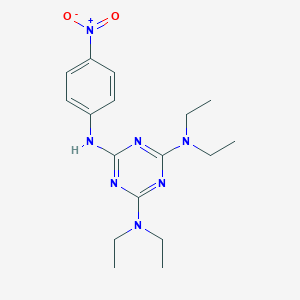
N2,N2,N4,N4-tetraethyl-N6-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane. The presence of an excess of the corresponding amine ensures high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in solvents like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.
Reduction: Amino-substituted triazines.
Oxidation: N-oxides of the triazine compound.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group and triazine ring can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties and used clinically to treat lung, breast, and ovarian cancer.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor properties.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, with significant biological activity.
Uniqueness
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine is unique due to the presence of the nitro group and the specific substitution pattern on the triazine ring
Propiedades
Número CAS |
326914-05-0 |
|---|---|
Fórmula molecular |
C17H25N7O2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,4-N-tetraethyl-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C17H25N7O2/c1-5-22(6-2)16-19-15(20-17(21-16)23(7-3)8-4)18-13-9-11-14(12-10-13)24(25)26/h9-12H,5-8H2,1-4H3,(H,18,19,20,21) |
Clave InChI |
BTLPXFFYNJUWKE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















